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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

For researchers, scientists, and drug development professionals, understanding the selectivity
of a chemical probe is paramount to interpreting experimental results and predicting potential in
vivo effects. This guide provides a comprehensive comparison of the selectivity profile of
SR10067, a potent synthetic agonist of the nuclear receptors REV-ERBa and REV-ERBJ, with
other commonly used REV-ERB agonists.

SR10067 has emerged as a valuable tool for investigating the physiological roles of REV-ERB
in regulating circadian rhythms, metabolism, and inflammation. Its utility, however, is
intrinsically linked to its specificity for its intended targets. This guide presents available data on
its binding affinity, functional potency, and off-target interactions, alongside detailed
experimental protocols to aid in the critical evaluation and replication of these findings.

Comparative Selectivity of REV-ERB Agonists

The following table summarizes the reported binding affinities (IC50 values) of SR10067 and
alternative REV-ERB agonists, SR9009 and SR9011, for the two REV-ERB isoforms. Lower
IC50 values indicate higher potency.
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REV-ERBa IC50 REV-ERBf IC50
Compound Reference
(nM) (nM)
SR10067 170 160 [1]
SR9009 670 800 [2][3]
SR9011 790 560 [4]

Key Observation: SR10067 demonstrates significantly higher potency for both REV-ERBa and
REV-ERB[ compared to the earlier generation compounds, SR9009 and SR9011.

While comprehensive, publicly available broad-panel selectivity screening data for SR10067 is
limited, some information regarding the off-target profile of related compounds exists. For
instance, SR9009 and SR9011 have been reported to exhibit off-target activity at the Liver X
Receptor a (LXRa) at a concentration of 10 uM. In contrast, one study indicated that SR9011
showed no activity at other nuclear receptors. Another REV-ERB agonist, SR12418, was
reported to have minimal off-target activity in a CEREP (Eurofins) panel of 84 G-protein
coupled receptors, ion channels, and transporters, though the specific data has not been
published. The absence of a publicly available, comprehensive selectivity screen for SR10067
represents a current data gap and a limitation in its full characterization.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of selectivity data, detailed experimental
protocols for key assays are provided below.

Radioligand Binding Assay for REV-ERBa/f3

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the
REV-ERB receptor, providing a measure of its binding affinity (Ki).
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Step

Procedure

Details

Membrane Preparation

- Cells or tissues expressing
REV-ERBa or REV-ERB[ are
homogenized in a cold lysis
buffer (e.g., 50 mM Tris-HCI, 5
mM MgCI2, 5 mM EDTA, with
protease inhibitors).- The
homogenate is centrifuged to
pellet the membranes, which
are then washed and
resuspended in a binding
buffer.

Binding Reaction

- In a 96-well plate, incubate
the prepared membranes with
a known concentration of a
suitable radioligand (e.g., a
tritiated REV-ERB agonist) and
varying concentrations of the
test compound (SR10067 or
alternatives).- The total
reaction volume is typically
200-250 pL.

Incubation

- Incubate the plate for a
sufficient time to reach
equilibrium (e.g., 60-90
minutes) at a controlled
temperature (e.g., 30°C) with

gentle agitation.

Filtration

- Terminate the binding
reaction by rapid filtration
through a glass fiber filter plate
(e.g., GF/C) using a cell
harvester. This separates the
receptor-bound radioligand

from the unbound radioligand.-
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Wash the filters multiple times
with ice-cold wash buffer to
remove non-specifically bound
radioactivity.

- Dry the filter plate and add a

scintillation cocktail.- Quantify
5 Detection the radioactivity on the filters

using a scintillation counter

(e.g., a MicroBeta counter).

- Determine the concentration
of the test compound that
inhibits 50% of the specific
binding of the radioligand
(IC50).- Convert the IC50

value to a binding affinity

6 Data Analysis

constant (Ki) using the Cheng-
Prusoff equation.

REV-ERBa/f Co-transfection and Luciferase Reporter
Assay

This cell-based functional assay measures the ability of a compound to modulate the
transcriptional repressor activity of REV-ERB.
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Step

Procedure

Details

Cell Culture & Seeding

- Culture a suitable cell line
(e.g., HEK293T) in appropriate
growth medium.- Seed the
cells into 96-well plates at a
density that will result in 50-
80% confluency at the time of

transfection.

Co-transfection

- Prepare a transfection
mixture containing: - A reporter
plasmid with a luciferase gene
under the control of a REV-
ERB response element (e.g.,
from the Bmall promoter). - An
expression plasmid for REV-
ERBa or REV-ERBf. - A
control plasmid expressing a
different reporter (e.g., Renilla
luciferase or B-galactosidase)
for normalization of
transfection efficiency.-
Transfect the cells using a
suitable transfection reagent

(e.g., Lipofectamine).

Compound Treatment

- After a post-transfection
incubation period (e.g., 24
hours), treat the cells with
varying concentrations of the
test compound (SR10067 or

alternatives).

Cell Lysis

- After a suitable incubation
time with the compound (e.qg.,
24 hours), wash the cells with

PBS and then lyse them using
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a specific lysis buffer to

release the reporter enzymes.

- Add the appropriate
luciferase substrate to the cell
lysates.- Measure the

5 Luminescence Measurement luminescence signal using a
luminometer. If a dual-reporter
system is used, measure both

signals sequentially.

- Normalize the firefly
luciferase signal (from the
REV-ERB reporter) to the
control reporter signal (e.g.,
Renilla luciferase).- Plot the

6 Data Analysis normalized luciferase activity
against the compound
concentration to determine the
EC50 or IC50 value,
representing the compound's

functional potency.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the
REV-ERB signaling pathway and the experimental workflows.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

NCoR/HDAC3

Recruits

Cytoplasm
Agonist Binding

stabilizes NCoR interaction) |

REV-ERBa/B Competitively

Co-repressor Complex

Nucleus

BMAL1/CLOCK
Heterodimer

Binds to

Bimds ROR Response Element (RORE) .
w““mu@e?““
Transcription
Target Genes
(e.g., Bmall, Clock)

Transcription
Repression

Click to download full resolution via product page

Figure 1: Simplified REV-ERB signaling pathway.
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Figure 2: Radioligand binding assay workflow.
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Figure 3: Luciferase reporter assay workflow.

Conclusion

SR10067 is a significantly more potent REV-ERBa and REV-ERB[3 agonist than earlier
compounds like SR9009 and SR9011. This increased potency makes it a valuable tool for
studying REV-ERB biology. However, the lack of a comprehensive and publicly available broad-
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panel selectivity screen for SR10067 is a notable limitation. Researchers should exercise
caution and consider the potential for off-target effects, particularly when using the compound
at higher concentrations. The provided experimental protocols offer a framework for
independent verification of its selectivity profile and for the characterization of new REV-ERB
modulators. Future studies providing a comprehensive off-target profile for SR10067 will be
crucial for the continued confident use of this compound in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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